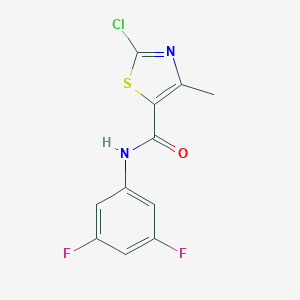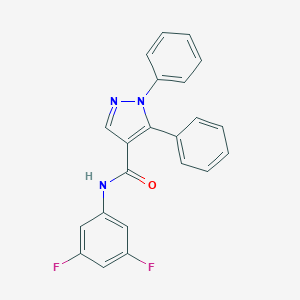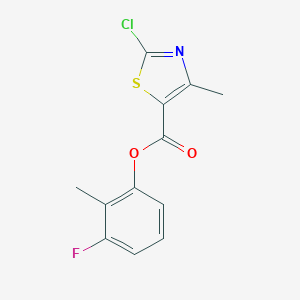![molecular formula C18H13F3N4S B287447 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising results in various scientific research studies, making it a subject of interest for many researchers.
作用機序
The mechanism of action of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms. Moreover, this compound has been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
The advantages of using 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent therapeutic properties, its broad-spectrum activity against various diseases, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis process, its limited availability, and its potential side effects.
将来の方向性
There are several future directions for the research on 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further optimization of the synthesis process to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of this compound to better understand its therapeutic properties.
3. Evaluation of the efficacy of this compound in various in vivo models to determine its potential clinical applications.
4. Development of novel analogs of this compound with improved therapeutic properties.
5. Investigation of the potential side effects of this compound to ensure its safety for clinical use.
6. Exploration of the potential applications of this compound in other fields, such as agriculture and material science.
In conclusion, 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential in the field of medicinal chemistry. Its potent therapeutic properties, broad-spectrum activity, and relatively low toxicity make it a subject of interest for many researchers. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2-methylbenzylamine with 3-(trifluoromethyl)benzoyl chloride followed by the reaction of the resulting intermediate with thiosemicarbazide and triethylorthoformate. The final product is obtained after a series of purification steps.
科学的研究の応用
The potential therapeutic applications of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anticancer, antimicrobial, and antiviral activities. It has also been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
特性
製品名 |
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H13F3N4S |
分子量 |
374.4 g/mol |
IUPAC名 |
6-[(2-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-11-5-2-3-6-12(11)10-15-24-25-16(22-23-17(25)26-15)13-7-4-8-14(9-13)18(19,20)21/h2-9H,10H2,1H3 |
InChIキー |
OSXDOFCOSJGYPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
正規SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)








